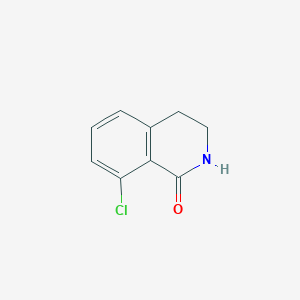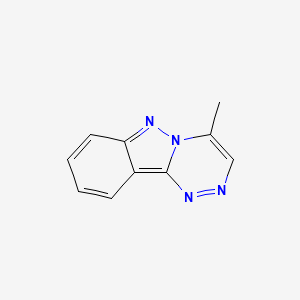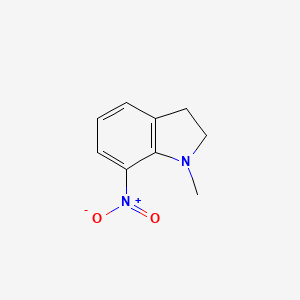
N-hydroxy-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-7H-purine-6-carboxamide is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of particular interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-7H-purine-6-carboxamide can be synthesized through various methods. One common approach involves the reaction of azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst . This reaction is efficient and yields the desired compound in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of amidation and heterocyclic synthesis are applicable. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-hydroxy-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-hydroxy-7H-purine-6-carboxamide involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making it a valuable compound for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
8,9-dihydro-7H-purine-6-carboxamide: Similar in structure but lacks the hydroxyl group.
Indole 2 and 3-carboxamides: These compounds also contain the carboxamide moiety and exhibit enzyme inhibitory properties.
Uniqueness
N-hydroxy-7H-purine-6-carboxamide is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C6H5N5O2 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
N-hydroxy-7H-purine-6-carboxamide |
InChI |
InChI=1S/C6H5N5O2/c12-6(11-13)4-3-5(9-1-7-3)10-2-8-4/h1-2,13H,(H,11,12)(H,7,8,9,10) |
InChI Key |
OLWVZLHCNCHXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)




![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)



![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)

![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
